3-(2-chlorophenyl)-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea
CAS No.: 1023481-60-8
Cat. No.: VC5193320
Molecular Formula: C25H24ClN3O3
Molecular Weight: 449.94
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1023481-60-8 |
|---|---|
| Molecular Formula | C25H24ClN3O3 |
| Molecular Weight | 449.94 |
| IUPAC Name | 1-(2-chlorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea |
| Standard InChI | InChI=1S/C25H24ClN3O3/c1-31-23-14-17-11-12-27-22(19(17)15-24(23)32-2)13-16-7-9-18(10-8-16)28-25(30)29-21-6-4-3-5-20(21)26/h3-10,14-15H,11-13H2,1-2H3,(H2,28,29,30) |
| Standard InChI Key | NDUFFHQXIVFVJA-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C2C(=C1)CCN=C2CC3=CC=C(C=C3)NC(=O)NC4=CC=CC=C4Cl)OC |
Introduction
Synthesis
The synthesis of such a compound would typically involve several steps, including the formation of the isoquinoline ring and the attachment of the urea moiety. A common approach might involve:
-
Isoquinoline Formation: This could be achieved through methods like the Pictet-Spengler reaction or similar cyclization reactions.
-
Urea Formation: The urea part could be synthesized by reacting an isocyanate with an amine.
Biological Activity
Urea derivatives are known for their potential biological activities, including anticancer and enzyme inhibition properties. The presence of the isoquinoline ring, which is known for its pharmacological properties, could enhance these activities. For example, diaryl ureas have been studied for their antiproliferative effects against cancer cell lines .
| Biological Activity | Description |
|---|---|
| Anticancer Activity | Potential based on related compounds |
| Enzyme Inhibition | Potential based on urea derivatives |
Environmental Impact
While specific data on the environmental impact of 3-(2-chlorophenyl)-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea is not available, compounds with similar structures may pose risks to aquatic life due to their chemical stability and potential persistence in the environment .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume